N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-chlorophenylmethyl groups attached to the nitrogen and carbon atoms of the thiazole ring, along with a carboxamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like ethanol.
Introduction of 4-Chlorophenylmethyl Groups: The 4-chlorophenylmethyl groups can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole intermediate with an appropriate amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives. It serves as a precursor for various functionalized thiazoles used in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Disrupting Cellular Processes: The compound can interfere with essential cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
N,2-bis[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide: Similar structure with fluorine atoms instead of chlorine atoms.
N,2-bis[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxamide: Similar structure with bromine atoms instead of chlorine atoms.
N,2-bis[(4-methylphenyl)methyl]-1,3-thiazole-4-carboxamide: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets. Additionally, the chlorine atoms can participate in halogen bonding, which can affect the compound’s binding affinity to enzymes and receptors.
Properties
IUPAC Name |
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c19-14-5-1-12(2-6-14)9-17-22-16(11-24-17)18(23)21-10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSGZTBYJAXHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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